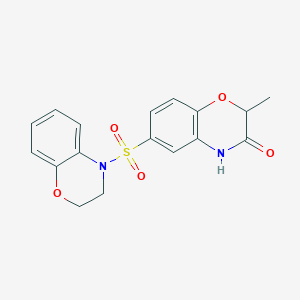
1-(2-Hydroxybenzoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxybenzoyl)piperidine-4-carboxamide, also known as HOCPCA, is a compound that has been extensively studied for its potential therapeutic applications. HOCPCA belongs to the class of benzoylpiperidine carboxamides and has been shown to possess analgesic and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide is not fully understood. However, it has been suggested that 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation.
Biochemical and Physiological Effects
1-(2-Hydroxybenzoyl)piperidine-4-carboxamide has been shown to possess analgesic and anti-inflammatory properties in various animal models. It has also been shown to be effective in reducing pain hypersensitivity in models of neuropathic pain. 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide has been shown to reduce the production of prostaglandins, which are mediators of pain and inflammation. 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide has also been shown to reduce the expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Hydroxybenzoyl)piperidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide has some limitations for lab experiments. It has a relatively low yield, which can make it difficult to obtain large quantities of the compound. 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide is also not very water-soluble, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide. One direction is to investigate its potential use in the treatment of other types of pain and inflammation, such as osteoarthritis and rheumatoid arthritis. Another direction is to investigate its potential use in the treatment of other types of neurological disorders, such as multiple sclerosis and Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide and to identify potential targets for its therapeutic use.
Synthesemethoden
The synthesis method of 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide involves the reaction of 2-hydroxybenzoyl chloride with piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as methylene chloride, and the product is purified by column chromatography. The yield of 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide obtained by this method is typically around 50%.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxybenzoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. It has been shown to possess analgesic and anti-inflammatory properties in various animal models. 1-(2-Hydroxybenzoyl)piperidine-4-carboxamide has also been studied for its potential use in the treatment of neuropathic pain, where it has been shown to be effective in reducing pain hypersensitivity.
Eigenschaften
Produktname |
1-(2-Hydroxybenzoyl)piperidine-4-carboxamide |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
1-(2-hydroxybenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H16N2O3/c14-12(17)9-5-7-15(8-6-9)13(18)10-3-1-2-4-11(10)16/h1-4,9,16H,5-8H2,(H2,14,17) |
InChI-Schlüssel |
RLCFTIDNMCLRBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2O |
Kanonische SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B269555.png)
![methyl 6-[(3,4,5-trimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B269558.png)

![4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline](/img/structure/B269562.png)
![(2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B269569.png)
![6-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B269570.png)
![6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B269571.png)



![N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B269576.png)
![[4-(Dimethylamino)phenyl]{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}methanone](/img/structure/B269577.png)
![N-[4-(4-methyl-1-oxophthalazin-2(1H)-yl)phenyl]methanesulfonamide](/img/structure/B269578.png)
![2-{[4-(4-Morpholinylmethyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269582.png)